BI605906

IKKβ IKKα NF-κB signaling

BI605906 is a probe-grade, ATP-competitive IKKβ inhibitor with >300-fold selectivity over IKKα and an exceptionally clean kinome profile—hitting only 3 of 397 kinases at 10 µM. Unlike MLN-120B or TPCA-1, it unambiguously isolates canonical NF-κB signaling without IKKα, IKKε, or TBK1 crosstalk. Critically, in primary hepatocytes it suppresses TNFα-induced IL-6, IL-1β, and CXCL1/2 while preserving lipogenic gene expression and glucose output—a metabolic neutrality absent in other IKKβ agents. Its demonstrated synergy with CDK12 inhibitors (THZ1 IC50 reduced from 17.2 nM to 6.7 nM) adds value in BRAF-mutant cancer combination screens. Choose BI605906 as your reference standard when isoform-specific IKKβ interrogation and data reproducibility are non-negotiable.

Molecular Formula C17H22F2N4O3S2
Molecular Weight 432.5 g/mol
Cat. No. B1666958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI605906
SynonymsBI605906;  BI-605906;  BI 605906.
Molecular FormulaC17H22F2N4O3S2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F
InChIInChI=1S/C17H22F2N4O3S2/c1-3-17(18,19)10-8-11(23-6-4-9(5-7-23)28(2,25)26)22-16-12(10)13(20)14(27-16)15(21)24/h8-9H,3-7,20H2,1-2H3,(H2,21,24)
InChIKeyIYHHRZBKXXKDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI605906 IKKβ Inhibitor: Procurement-Focused Technical Profile and Differentiation


BI605906 is a small-molecule, ATP-competitive inhibitor of IκB kinase beta (IKKβ), also known as IKBKB, with an IC50 of 380 nM measured at 0.1 mM ATP [1]. It belongs to the thieno[2,3-b]pyridine-2-carboxamide chemical class and is recognized as a high-selectivity chemical probe for dissecting canonical NF-κB signaling, having been characterized against a broad panel of kinases and validated in multiple preclinical disease models [2]. Its selectivity profile—with no inhibition of over 100 other kinases at concentrations up to 10 µM, including IKKα, IKKε, and TBK1—establishes it as a reference tool for IKKβ-specific interrogation rather than a promiscuous NF-κB pathway inhibitor .

Why IKKβ Inhibitors Are Not Interchangeable: BI605906 vs. MLN-120B and TPCA-1


Although multiple IKKβ inhibitors are commercially available (e.g., MLN-120B, TPCA-1, BMS-345541), they cannot be substituted for one another in research applications without compromising experimental interpretability. These compounds differ substantially in isoform selectivity (>300-fold for IKKβ over IKKα with BI605906 versus only >50-fold for MLN-120B) [1], off-target kinase inhibition profiles (BI605906 hits only 3 of 397 kinases at 10 µM, whereas MLN-120B and TPCA-1 exhibit distinct polypharmacology) [2], and functional cellular outcomes—BI605906 uniquely maintains metabolic neutrality in hepatocytes by not suppressing lipogenic gene expression or glucose production, a property not shared by all IKKβ inhibitors [3]. Substitution therefore risks introducing confounding off-target effects or pathway crosstalk artifacts that undermine data reproducibility and mechanistic conclusions.

BI605906 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Potency, and Functional Comparisons


IKKβ Isoform Selectivity: >300-Fold vs. IKKα for BI605906 Compared with >50-Fold for MLN-120B

BI605906 exhibits over 300-fold selectivity for IKKβ versus IKKα, a critical isoform within the IKK complex. In contrast, the comparator IKKβ inhibitor MLN-120B demonstrates only greater than 50-fold selectivity for IKKβ over IKKα [1]. This six-fold higher selectivity ratio for BI605906 reduces the risk of confounding IKKα-mediated non-canonical NF-κB pathway inhibition in cellular assays [2].

IKKβ IKKα NF-κB signaling selectivity

Broad Kinase Selectivity: BI605906 Hits Only 3/397 Kinases vs. MLN-120B's Distinct Polypharmacology

In a comprehensive selectivity screen of 397 kinases at 10 µM, BI605906 inhibited only three non-IKKβ kinases by >50%: GAK (93% inhibition), AAK1 (87% inhibition), and IRAK3 (76% inhibition) [1]. Follow-up dose-response measurements revealed IC50 values for these off-targets: GAK IC50 = 188 nM (in vitro kinase assay) and 6.5 µM (NanoBRET cellular assay), AAK1 IC50 = 272 nM and 7.0 µM, and IRAK3 IC50 = 921 nM and >20 µM [2]. MLN-120B, while also selective, has a distinct off-target profile that includes inhibition of multiple myeloma cell growth via mechanisms not fully attributable to IKKβ alone [3].

kinase selectivity off-target chemical probe profiling

Synergistic Potentiation of CDK12 Inhibitor THZ1: BI605906 Matches MLN-120B at Lower Concentration

In A375 BRAF-mutant melanoma cells, the combination of BI605906 (10 µM) with the CDK12 inhibitor THZ1 reduced the IC50 of THZ1 from 17.2 nM (alone) to 6.7 nM, a 2.6-fold potentiation. This compares favorably to MLN-120B at 20 µM, which reduced the THZ1 IC50 to 6.3 nM [1]. Notably, BI605906 achieved comparable synergy at half the concentration of MLN-120B (10 µM vs. 20 µM), indicating greater combinatorial efficiency on a molar basis in this cellular model system [2].

combination therapy CDK12 melanoma synergy

Metabolic Neutrality in Hepatocytes: BI605906 Does Not Suppress Glucose Production or Lipogenic Genes

In primary murine hepatocytes, BI605906 (10 µM) effectively inhibits TNFα-dependent IκB degradation and expression of pro-inflammatory cytokines (IL-6, IL-1β, CXCL1/2) but, unlike metformin and some other IKKβ-targeting agents, does not suppress basal or stimulated glucose production, nor does it alter the expression of lipogenic genes SREBP1, PPARγ, or FASN [1]. This contrasts with broader metabolic effects observed with metformin and certain other IKKβ inhibitors, establishing BI605906 as a metabolically neutral tool for isolating the inflammatory arm of IKKβ signaling without confounding metabolic perturbations [2].

metabolism hepatocyte glucose production lipogenesis

Cytokine Suppression Profile: BI605906 Reduces IL-6, IL-1β, and CXCL1/2 Comparable to Metformin

BI605906 at 10 µM strongly inhibits TNFα-dependent expression of the pro-inflammatory mediators IL-6, IL-1β, and CXCL1/2 (CINC-1) in primary hepatocytes, achieving suppression comparable to that of metformin, a clinically established anti-inflammatory agent with pleiotropic effects . This establishes BI605906 as a positive control for specific IKKβ-mediated inflammatory cytokine regulation, enabling researchers to dissect IKKβ-dependent versus IKKβ-independent anti-inflammatory mechanisms [1].

cytokine inflammation IL-6 TNFα

BI605906: Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


IKKβ-Specific Mechanistic Dissection of NF-κB Signaling in Inflammation and Cancer

Leverage BI605906's >300-fold selectivity for IKKβ over IKKα and its minimal off-target kinase profile (3/397 kinases inhibited) [7] to unambiguously attribute NF-κB pathway effects to canonical IKKβ signaling rather than IKKα-mediated non-canonical pathways or kinase crosstalk. This is critical for target validation studies in oncology and immunology where isoform-specific phenotypes must be delineated [8].

Combination Therapy Preclinical Studies with CDK12 Inhibitors in BRAF-Mutant Melanoma

Utilize BI605906 in combination with THZ1 or other CDK12 inhibitors based on demonstrated synergy in A375 melanoma cells (THZ1 IC50 reduced from 17.2 nM to 6.7 nM at 10 µM BI605906) [7]. The compound's ability to potentiate CDK12 inhibition at lower molar concentrations than MLN-120B makes it an efficient tool for in vitro and in vivo combination screening in BRAF-mutant cancer models [8].

Hepatocyte Inflammation Studies Requiring Metabolic Neutrality

Select BI605906 for primary hepatocyte experiments where the research objective is to isolate the inflammatory effects of IKKβ inhibition from confounding metabolic alterations. BI605906 (10 µM) suppresses TNFα-induced IL-6, IL-1β, and CXCL1/2 expression without affecting glucose production or lipogenic gene expression (SREBP1, PPARγ, FASN) [7], unlike metformin and other IKKβ-targeting agents that modulate hepatic metabolism [8].

Chemical Probe for IKKβ-Dependent Cytokine Regulation in Innate Immunity Models

Employ BI605906 as a reference IKKβ inhibitor in innate immunity studies, particularly those investigating IL-1, TLR3, or TLR4 receptor-mediated activation of IKK-related kinases. BI605906's well-characterized selectivity enables researchers to distinguish IKKβ-dependent signaling from IKKε/TBK1-dependent pathways [7], a distinction critical for interpreting innate immune signaling mechanisms [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI605906

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.